molecular formula C19H20N2O4S B11029926 N-(3,4-dimethoxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide

N-(3,4-dimethoxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide

Cat. No.: B11029926
M. Wt: 372.4 g/mol
InChI Key: OZYZOCNGHOVYEJ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide is a synthetic compound featuring a benzothiazol-3-one core linked via a butanamide chain to a 3,4-dimethoxyphenyl group. Benzothiazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The dimethoxyphenyl substituent may enhance lipophilicity and influence pharmacokinetic properties, such as membrane permeability and metabolic stability .

Properties

Molecular Formula

C19H20N2O4S

Molecular Weight

372.4 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-(3-oxo-1,2-benzothiazol-2-yl)butanamide

InChI

InChI=1S/C19H20N2O4S/c1-24-15-10-9-13(12-16(15)25-2)20-18(22)8-5-11-21-19(23)14-6-3-4-7-17(14)26-21/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H,20,22)

InChI Key

OZYZOCNGHOVYEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3S2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide typically involves multi-step organic reactions

    Preparation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Formation of Butanamide Side Chain: The butanamide side chain is introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).

    Attachment of Dimethoxyphenyl Group: The final step involves the attachment of the 3,4-dimethoxyphenyl group through a nucleophilic substitution reaction, typically using a halogenated precursor and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the methoxy groups or the benzothiazole ring, leading to the formation of quinones or sulfoxides.

    Reduction: Reduction reactions can target the carbonyl group in the benzothiazole ring, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenated precursors and bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Quinones or sulfoxides.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural Analogues with Benzothiazole Moieties

The closest structural analogue is 4-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1,3-thiazol-2-yl)butanamide (Y042-4303, ), which shares the benzothiazol-3-one core and butanamide linker but substitutes the dimethoxyphenyl group with a thiazol-2-yl moiety. Key differences include:

Parameter Target Compound Y042-4303 ()
Molecular Weight ~385.4 (estimated) 319.4
logP (lipophilicity) ~1.4 (estimated) 1.42
Hydrogen Bond Acceptors 6 (incl. methoxy O) 6
Hydrogen Bond Donors 1 1
Key Substituent 3,4-Dimethoxyphenyl 1,3-Thiazol-2-yl

Compounds with Heterocyclic Cores and Dimethoxyphenyl Substituents

European Patent Application compounds () feature pyrido[1,2-a]pyrimidin-4-one cores substituted with 3,4-dimethoxyphenyl groups. For example:

  • 2-(3,4-dimethoxyphenyl)-7-[(8aR)-hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

These compounds diverge in core structure but retain the 3,4-dimethoxyphenyl pharmacophore. The pyrido-pyrimidinone core introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity compared to the benzothiazole core. Such differences may influence target selectivity in biological systems .

Substituent Effects on Pharmacokinetics

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): While structurally distinct, this compound highlights the role of amide linkers in directing groups for metal-catalyzed reactions. The target compound’s butanamide linker may similarly facilitate interactions with biological targets.
  • Benzo-1,4-oxathiins and Thiadiazoles (): Thiadiazole derivatives with aryloxy/thio substituents demonstrate how sulfur-containing heterocycles influence reactivity. The benzothiazole core in the target compound may offer superior π-π stacking interactions compared to thiadiazoles .

Methodological Approaches

Synthesis and characterization of the target compound likely parallel methods used for Y042-4303 (), including:

  • Spectroscopic Techniques : 1H/13C NMR, IR, and mass spectrometry for structural confirmation.
  • Computational Analysis : Quantum chemical studies (as in ) to predict logP, solubility, and electronic properties.

Key Findings and Implications

  • Structural Flexibility : The benzothiazole core allows modular substitution, enabling optimization of pharmacokinetic properties.
  • Role of Dimethoxyphenyl : Enhances lipophilicity and may improve blood-brain barrier penetration compared to polar substituents like thiazol-2-yl .
  • Synthetic Challenges : Similar to , the use of cesium carbonate and DMF may be critical for efficient amide bond formation in the target compound’s synthesis .

Biological Activity

N-(3,4-dimethoxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide is a compound of interest due to its complex structure and potential therapeutic applications. This article provides an overview of its biological activities, including antimicrobial and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H20N2O4S
  • Molecular Weight : 372.4 g/mol
  • Key Functional Groups : Benzothiazole moiety, dimethoxyphenyl group

The presence of the benzothiazole ring is significant as compounds with this structure are often associated with various biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Compounds containing benzothiazole rings have been shown to possess activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus (MRSA)2Very Good
Acinetobacter baumannii (MDR)16Good
Escherichia coli32Mild

In preliminary studies, the compound demonstrated significant growth inhibition against multidrug-resistant strains of bacteria, particularly MRSA and Acinetobacter baumannii. The minimum inhibitory concentration (MIC) values suggest that it could be a candidate for developing new antibacterial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored. The structural features of benzothiazole derivatives are known to interact with various cellular targets involved in cancer progression.

Case Study: In Vitro Anticancer Effects

A study evaluated the effects of this compound on human cancer cell lines. The results indicated that the compound inhibited cell proliferation in a dose-dependent manner.

Table 2: Anticancer Activity Against Cancer Cell Lines

Cancer Cell LineIC50 (µM)Effectiveness
HeLa (Cervical Cancer)10Moderate
MCF-7 (Breast Cancer)15Moderate
A549 (Lung Cancer)8Strong

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Interaction : It could interact with cellular receptors that regulate apoptosis or cell cycle progression.
  • Oxidative Stress Induction : The generation of reactive oxygen species (ROS) may lead to cellular damage in cancer cells.

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